Dabrafenib
Overview
Description
Dabrafenib, sold under the brand name Tafinlar among others, is an anti-cancer medication used for the treatment of cancers associated with a mutated version of the gene BRAF . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . The most common side effects include papilloma (warts), headache, nausea, vomiting, hyperkeratosis (thickening and toughening of the skin), hair loss, rash, joint pain, fever, and tiredness .
Synthesis Analysis
The metabolism of dabrafenib is primarily mediated by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib. Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .Molecular Structure Analysis
Dabrafenib has a molecular formula of C23H20F3N5O2S2 and an average mass of 519.562 Da . Its structure includes a thiazolyl ring and a benzenesulfonamide group .Chemical Reactions Analysis
The main elimination route of dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . Among the three major metabolites identified, hydroxy-dabrafenib appears to contribute to the pharmacological activity .Physical And Chemical Properties Analysis
Dabrafenib has a density of 1.4±0.1 g/cm3, a boiling point of 653.7±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has an enthalpy of vaporization of 96.3±3.0 kJ/mol and a flash point of 349.2±34.3 °C .Scientific Research Applications
Treatment of BRAF-Mutated Metastatic Melanoma : Dabrafenib has shown significant efficacy in treating patients with BRAF(V600)-mutated metastatic melanoma, improving progression-free survival compared to dacarbazine, with a manageable safety profile (Hauschild et al., 2012).
Genetic Markers in Metastatic Melanoma : Research has indicated potential genetic markers associated with response and progression-free survival in metastatic melanoma patients treated with dabrafenib. This includes the analysis of PTEN loss/mutation and copy number changes in CDKN2A and CCND1 (Nathanson et al., 2013).
Clinical Activity in BRAF Mutation-Positive Melanoma : Dabrafenib has demonstrated clinical activity in patients with BRAF(V600E/K) mutation-positive metastatic melanoma. This includes overall response rates and progression-free survival, with the most common adverse events being skin-related effects and fever (Ascierto et al., 2013).
Anti-Inflammatory Effects : Studies have explored the potential of dabrafenib for modulating vascular inflammatory responses. This includes suppressing PolyP-mediated vascular barrier permeability and inflammatory biomarker upregulation (Lee, Ku, & Bae, 2016).
Global Approval for Treatment of Melanoma : Dabrafenib has been globally approved for the treatment of unresectable or metastatic melanoma in patients with the BRAF V600E mutation. It is also in phase II development for other cancers like colorectal and non-small cell lung cancers (Ballantyne & Garnock-Jones, 2013).
Oral Bioavailability in Patients with BRAF Mutation-Positive Tumors : Studies have investigated the effects of particle size, food, and capsule composition on the oral bioavailability of dabrafenib in patients with BRAF mutation-positive tumors (Ouellet et al., 2013).
Treatment of Solid Tumours with Brain Metastases : Dabrafenib has been studied for its safety and tolerability in patients with solid tumors, particularly melanoma with untreated, asymptomatic brain metastases (Falchook et al., 2012).
Drug-Drug Interaction Profile : Investigations have been conducted to understand the metabolic drug-drug interaction profile of dabrafenib, particularly its effect on cytochrome P450 enzymes (Lawrence et al., 2014).
Pharmacokinetics and Pharmacodynamics : Comprehensive studies on the pharmacokinetics and pharmacodynamics of dabrafenib have been conducted, providing insights into its dosage, administration, and metabolic pathways (Puszkiel et al., 2018).
Population Pharmacokinetics : Research on the population pharmacokinetics of dabrafenib has revealed insights into its effect over time, relevant covariates, and its relationship with metabolites (Ouellet et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGDJOXZAERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152499 | |
Record name | Dabrafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
very slightly soluble at pH 1 | |
Record name | Dabrafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Dabrafenib is a competitive and selective BRAF inhibitor by binding to its ATP pocket.. Although dabrafenib can inhibit wild-type BRAF, it has a higher affinity for mutant forms of BRAF, including BRAF V600E, BRAF V600K, and BRAF V600D. BRAF is a serine/threonine protein kinase and is involved in activating the RAS/RAF/MEK/ERK or MAPK pathway, a pathway that is implicated in cell cycle progression, cell proliferation, and arresting apoptosis.Therefore, constitutive active mutation of BRAF such as BRAF V600E is frequently observed in many types of cancer, including melanoma, lung cancer, and colon cancer. | |
Record name | Dabrafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dabrafenib | |
CAS RN |
1195765-45-7 | |
Record name | Dabrafenib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195765-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabrafenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195765457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabrafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08912 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dabrafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABRAFENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGP4HA4G1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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